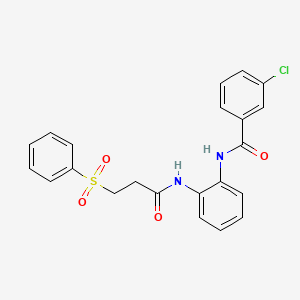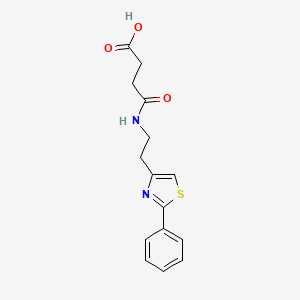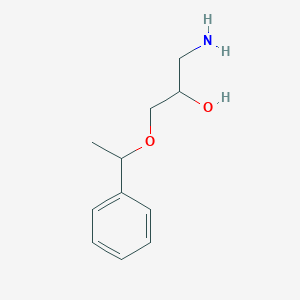
1-Amino-3-(1-phenylethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(1-phenylethoxy)propan-2-ol, also known as ADRB2-Agonist, is a beta-adrenergic receptor agonist that is widely used in the medical industry. It belongs to the class of compounds known as sympathomimetic agents and is used to treat various medical conditions, such as asthma and chronic obstructive pulmonary disease (COPD). It reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .
Molecular Structure Analysis
The molecular formula of 1-Amino-3-(1-phenylethoxy)propan-2-ol is C11H17NO2 . The molecular weight is 195.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Amino-3-(1-phenylethoxy)propan-2-ol include a predicted melting point of 85.20° C, a predicted boiling point of 331.27° C at 760 mmHg, a density of 1.1 g/cm3, and a refractive index of n 20D 1.54 .Wissenschaftliche Forschungsanwendungen
Biomedical Applications of Chitosan Derivatives
Chitosan, a biopolymer with unique properties due to its linear polycationic nature, reactive groups, and extensive hydrogen bonding, has been extensively studied for its potential in biomedical applications. It exhibits excellent biocompatibility, physical stability, and processability. Though not directly related to 1-Amino-3-(1-phenylethoxy)propan-2-ol, the exploration of chitosan and its antimicrobial potential highlights the broader context of research into biocompatible materials with potential pharmacological applications. This study underscores the significance of chitosan in food and pharmaceutical formulations, emphasizing its role in antimicrobial systems and the need for a thorough understanding of its mode of action for optimized applications (Raafat & Sahl, 2009).
Adhesive Catechol-Conjugated Chitosan for Biomedical Use
Inspired by the wet-resistant adhesion of mussels, research into catechol-conjugated chitosan has demonstrated its promise as an adhesive polymer for biomedical applications. This innovation, drawing from the natural adhesion mechanisms of mussels, has led to the development of chitosan-catechol, which exhibits enhanced solubility, hemostatic ability, and tissue adhesion. Such properties make chitosan-catechol a promising candidate for various medical applications, including wound healing patches and tissue sealants (Ryu, Hong, & Lee, 2015).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is recognized for its broad pharmacological activities, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. CGA's ability to modulate lipid and glucose metabolism positions it as a potential therapeutic agent for managing conditions such as cardiovascular disease, diabetes, and obesity. This review of CGA’s pharmacological properties provides a foundation for further research aimed at harnessing its therapeutic potential, illustrating the ongoing interest in naturally occurring compounds for drug development and disease management (Naveed et al., 2018).
Exploration of Branched Chain Aldehydes in Foods
The study of branched chain aldehydes, such as 2-methyl propanal and 3-methyl butanal, reveals their importance in flavoring food products. This research sheds light on the metabolic pathways for the production and degradation of these compounds from amino acids, offering insights into how to control their levels for desired flavor profiles in food products. Understanding these mechanisms is crucial for the food industry in developing products with enhanced flavors (Smit, Engels, & Smit, 2009).
Downstream Processing of Biologically Produced Diols
The review on the recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges and costs associated with separating these chemicals from fermentation broth. The exploration of various methods, such as evaporation and distillation, emphasizes the need for improved processes to enhance yield, purity, and energy efficiency. This research is particularly relevant for the production of biologically sourced chemicals, demonstrating the intersection of biology and chemical engineering in developing sustainable industrial processes (Xiu & Zeng, 2008).
Eigenschaften
IUPAC Name |
1-amino-3-(1-phenylethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(14-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGOONNUQSISGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
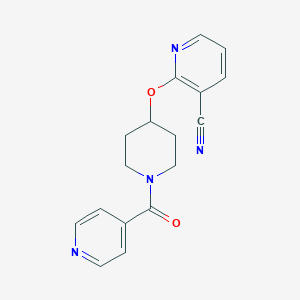
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
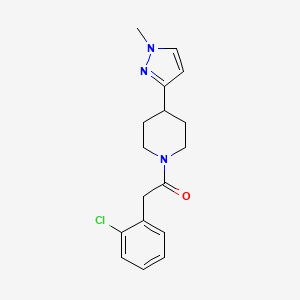
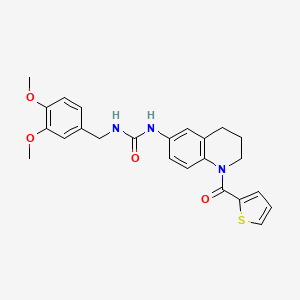


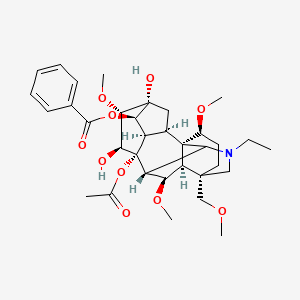

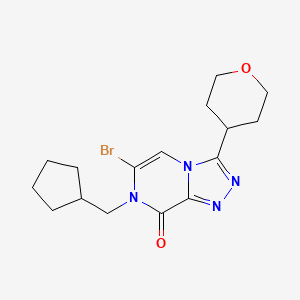

![[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride](/img/structure/B2769745.png)
